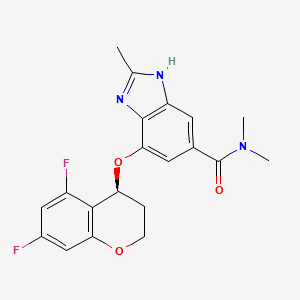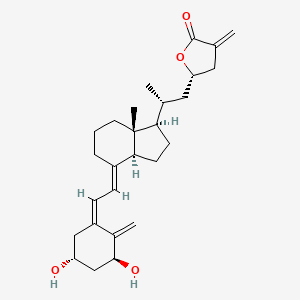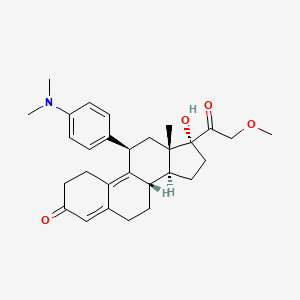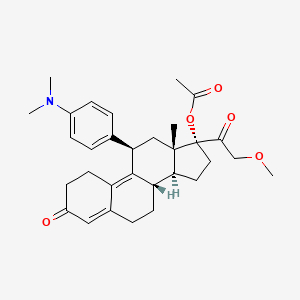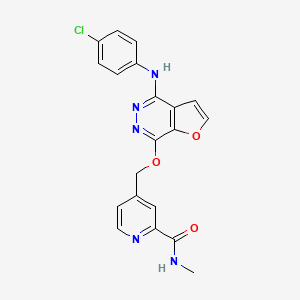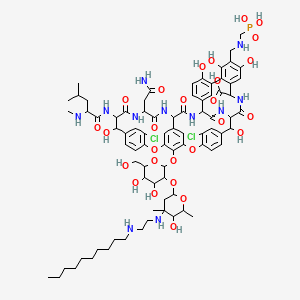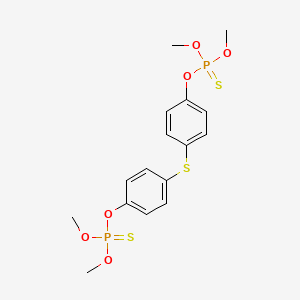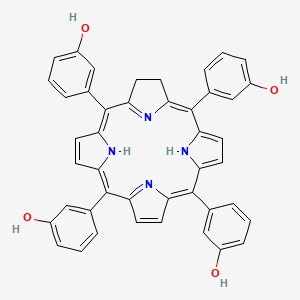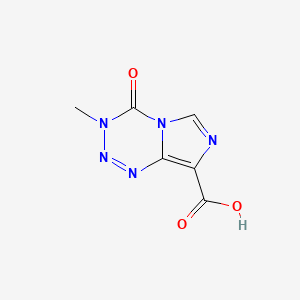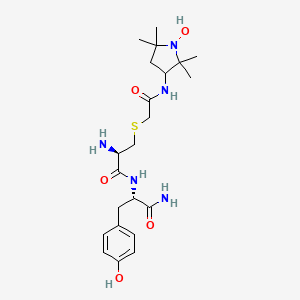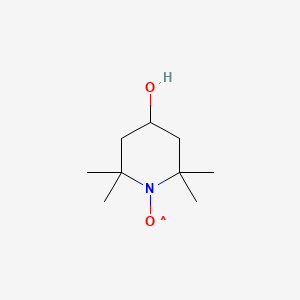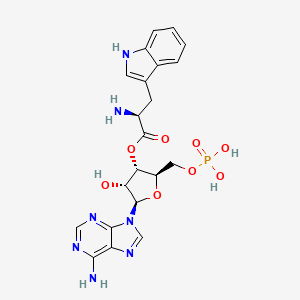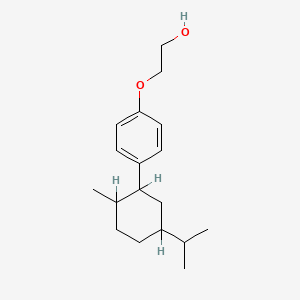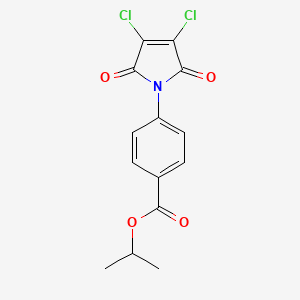![molecular formula C16H18N2O6 B1682087 Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate CAS No. 64987-85-5](/img/structure/B1682087.png)
Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate
概述
描述
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate is a heterobifunctional amine-to-sulfhydryl crosslinker. It contains two reactive groups at opposite ends: N-hydroxysuccinimide ester and maleimide, which are reactive with amines and thiols, respectively . This compound is widely used in bioconjugation to link proteins with other functional entities such as fluorescent dyes, tracers, nanoparticles, and cytotoxic agents .
科学研究应用
马来酰亚胺基环己烷羧酸琥珀酰亚胺酯在科学研究中具有广泛的应用:
作用机制
马来酰亚胺基环己烷羧酸琥珀酰亚胺酯的作用机制涉及胺和巯基之间共价键的形成。 N-羟基琥珀酰亚胺酯与伯胺反应形成稳定的酰胺键,而马来酰亚胺基团与巯基反应形成稳定的硫醚键 。 这使得蛋白质能够有效地与其他功能实体偶联,从而实现治疗剂的靶向递送 .
生化分析
Biochemical Properties
SMCC plays a significant role in biochemical reactions, particularly in the covalent conjugation of amine- and sulfhydryl-containing molecules . The N-hydroxysuccinimide (NHS) ester group of SMCC reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds .
Cellular Effects
The effects of SMCC on cells are primarily related to its role in protein conjugation. By linking proteins with other functional entities (such as fluorescent dyes, tracers, nanoparticles, cytotoxic agents), SMCC can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, SMCC exerts its effects through binding interactions with biomolecules. The NHS-ester group of SMCC forms amide bonds with primary amines, while the maleimide group forms stable thioether bonds with sulfhydryl groups . These interactions can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SMCC can change over time. The NHS-ester group of SMCC is subject to hydrolytic degradation, a reaction whose rate increases with pH . The maleimide group is more stable and can be stored for later conjugation to a sulfhydryl-containing molecule .
准备方法
马来酰亚胺基环己烷羧酸琥珀酰亚胺酯是通过多步合成得到的。 合成涉及在干燥的苯中用亚硫酰氯使N-(4-羧基环己基甲基)马来酰亚胺反应,形成N-(4-氯甲酰基环己基甲基)马来酰亚胺 。 然后,将该中间体与N-羟基琥珀酰亚胺反应生成最终产物 。 最终产物的结构通过核磁共振(NMR)和红外光谱证实 .
化学反应分析
马来酰亚胺基环己烷羧酸琥珀酰亚胺酯经历多种类型的化学反应:
相似化合物的比较
马来酰亚胺基环己烷羧酸琥珀酰亚胺酯因其异双功能性质而独一无二,使其能够与胺和硫醇反应。 类似的化合物包括:
磺基-SMCC: 马来酰亚胺基环己烷羧酸琥珀酰亚胺酯的水溶性类似物,它包含一个磺酸基团,以增加在水溶液中的溶解度.
SM(PEG)n: 一系列胺-巯基交联剂,具有聚乙二醇间隔臂,可提供更高的稳定性和更低的免疫原性.
这些化合物具有相似的反应性,但在溶解度和稳定性方面有所不同,使其适合于不同的应用。
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c19-12-5-6-13(20)17(12)9-10-1-3-11(4-2-10)16(23)24-18-14(21)7-8-15(18)22/h5-6,10-11H,1-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAHTWIKCUJRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215307 | |
| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-85-5 | |
| Record name | Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64987-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINIMIDYL-4-(N-MALEIMIDOMETHYL)CYCLOHEXANE-1-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B357P1G1IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common presenting symptoms of SmCC?
A1: SmCC frequently presents in advanced stages with symptoms varying depending on the primary tumor site. Common symptoms include:
- Gastrointestinal: Difficulty swallowing, abdominal pain, weight loss, hematemesis [].
- Urinary: Gross hematuria, dysuria, urinary retention [].
- Nasopharynx: Neck pain, sore throat, difficulty swallowing [].
Q2: Is there a role for cytokeratin 7 (CK7) in differentiating SmCC from other malignancies?
A: Yes, CK7 immunohistochemistry can help distinguish SmCC from other carcinomas. Studies have shown that SmCC typically exhibits negative or dot-like CK7 staining, whereas large cell neuroendocrine carcinoma (LCNEC) and high-grade urothelial carcinoma often display partial or complete membranous staining patterns [].
Q3: Is human papillomavirus (HPV) implicated in the development of SmCC?
A: While HPV is strongly associated with oropharyngeal squamous cell carcinoma, emerging evidence suggests a possible role in a subset of oropharyngeal SmCC cases. Studies have reported HPV-positive SmCC, particularly in the tonsil [, ].
Q4: Are there any molecular markers associated with a worse prognosis in SmCC?
A: Research suggests that the expression of certain genes, collectively referred to as the "SmCC-like gene module," may contribute to a more aggressive phenotype and worse prognosis in HPV-related oropharyngeal carcinoma. This module appears to be linked to the MYC proto-oncogene [].
Q5: What is the standard treatment approach for SmCC?
A: Treatment for SmCC typically involves a multimodal approach, including surgery, chemotherapy, and/or radiotherapy. The specific treatment plan is tailored to individual patient factors, such as tumor location, stage, and overall health status [, , ].
Q6: What is the role of chemotherapy in managing SmCC?
A: Chemotherapy, often platinum-based regimens similar to those used for small cell lung cancer, is a mainstay of treatment for SmCC. While chemotherapy can provide significant palliation, its impact on long-term survival remains modest [].
Q7: What is sulfo-SMCC?
A7: Sulfo-SMCC is a heterobifunctional crosslinker used to create stable, non-reducible bonds between amine and sulfhydryl groups in proteins and other molecules.
Q8: How does sulfo-SMCC work?
A8: The NHS ester group of sulfo-SMCC reacts with primary amines (-NH2) forming a stable amide bond. The maleimide group reacts with sulfhydryl groups (-SH) forming a stable thioether linkage. This enables the conjugation of two molecules, one with a free amine and the other with a free sulfhydryl group.
Q9: What are the applications of sulfo-SMCC in antibody-drug conjugates (ADCs)?
A: Sulfo-SMCC is widely used to conjugate cytotoxic drugs to antibodies, forming ADCs. The antibody targets the drug specifically to cancer cells, improving efficacy and reducing off-target toxicity [].
Q10: What is the stability of the thiol-maleimide linkage in ADCs?
A: The thiol-maleimide linkage, while considered stable, can be prone to degradation over time, potentially leading to premature drug release. Studies have shown that this degradation can occur through thiol exchange reactions [].
Q11: How does the stability of sulfo-SMCC linkers compare to other linker chemistries in ADCs?
A: Compared to hindered disulfide linkers, sulfo-SMCC forms a more stable thioether bond that is less susceptible to cleavage in plasma. This enhanced stability potentially contributes to a more favorable pharmacokinetic profile [].
Q12: Are there any alternative linker strategies for ADCs?
A: Yes, researchers are exploring novel linker chemistries to overcome the limitations of existing linkers like sulfo-SMCC. One example is the triglycyl peptide linker (CX), designed to enhance drug release and lysosomal efflux within target cells, potentially improving efficacy [].
Q13: How does the choice of linker impact the activity of ADCs?
A: The linker plays a critical role in ADC activity by influencing drug release, cellular uptake, and ultimately, cytotoxicity. Studies have shown that ADCs utilizing different linkers can exhibit varying levels of potency and efficacy in both in vitro and in vivo models [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
